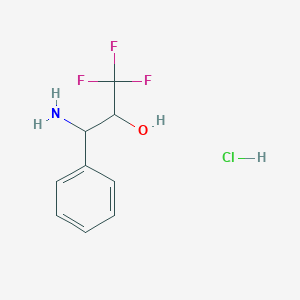

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride

Description

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride is a fluorinated amino alcohol derivative with a phenyl substituent at the C3 position, a hydroxyl group at C2, and three fluorine atoms at C1. It is synthesized via the ring-opening of trifluoromethyloxiranes (e.g., compound [23] in ) with sodium azide in ethanol, followed by debenzylation of intermediates like N-benzylated amino alcohols . The compound’s stereochemistry is significant, as enantiomerically enriched precursors yield optically active products .

Properties

IUPAC Name |

3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5,7-8,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITIUPYSMDLPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(F)(F)F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171676-48-4 | |

| Record name | 3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride (CAS No. 1171676-48-4) is a compound of interest due to its unique trifluoromethyl group and amino alcohol structure, which may confer various biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Biological Activity Overview

The biological activity of 3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride has been explored in various contexts, including its potential as an anesthetic and anticonvulsant agent.

Anesthetic Activity

Research indicates that compounds with similar structures exhibit general anesthetic properties. For instance, analogs related to trifluorinated compounds have shown significant effects on reducing the minimum alveolar concentration (MAC) of isoflurane, suggesting a potential for anesthetic applications .

Anticonvulsant Activity

Studies have demonstrated that certain trifluorinated compounds possess potent anticonvulsant effects. In particular, these compounds have been evaluated using models such as maximal electroshock (MES) and subcutaneous metrazol (scMET), indicating a therapeutic index that supports their use in seizure control .

The mechanism underlying the biological activities of 3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride is not fully elucidated. However, preliminary data suggest that these compounds may interact with GABA(A) receptors to enhance inhibitory neurotransmission, which is critical in both anesthetic and anticonvulsant effects .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. SAR studies show that modifications to the phenyl ring or the introduction of additional functional groups can enhance potency against specific biological targets such as serotonin uptake inhibitors .

Case Studies

Recent case studies have highlighted the efficacy of related compounds in clinical settings:

- Anesthetic Efficacy : A study found that a related compound reduced isoflurane MAC without affecting cardiovascular parameters, indicating a favorable side effect profile for anesthetic use .

- Anticonvulsant Studies : Another study demonstrated that specific analogs exhibited significant anticonvulsant activity with minimal side effects when tested in animal models .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1171676-48-4 |

| Molecular Formula | C9H11ClF3NO |

| Molecular Weight | 241.64 g/mol |

| Purity | 95% |

| Biological Activities | Anesthetic, Anticonvulsant |

| Mechanism | GABA(A) receptor modulation |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : CHClFNO

- Molecular Weight : 241.64 g/mol

- IUPAC Name : 3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride

Its structure features a trifluoromethyl group and an amino group, making it a versatile building block for further chemical modifications.

Applications in Medicinal Chemistry

1. Drug Development:

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride has been investigated for its potential as a pharmacological agent. The trifluoromethyl group is known to enhance the metabolic stability of compounds, which is crucial in drug design. This compound may serve as a lead structure for developing new drugs targeting various diseases.

2. Proteomics Research:

The compound is utilized in proteomics for its biochemical properties. It can act as a reagent in the study of protein interactions and modifications, aiding researchers in understanding complex biological systems .

Biochemical Applications

1. Buffering Agent:

In biochemical applications, this compound can function as a non-ionic organic buffering agent. It helps maintain pH stability in cell cultures, particularly within the pH range of 6 to 8.5, which is essential for optimal cell growth and function .

2. Synthesis of Other Compounds:

As an intermediate in organic synthesis, it can be used to create more complex fluorinated compounds that have applications in pharmaceuticals and agrochemicals. Its unique structure allows for various reactions that can yield valuable derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Structural and Functional Differences

- Fluorination Patterns: The number and position of fluorine atoms critically influence electronic properties.

- Substituent Effects :

- Phenyl vs. Methyl : The phenyl group in the target compound enhances π-π stacking in biological systems, whereas the methyl analog () offers reduced steric hindrance, favoring synthetic accessibility .

- Hydroxyl Position : Moving the hydroxyl from C2 (target) to C1 () impacts hydrogen-bonding networks and acidity, affecting reactivity in downstream applications .

- Stereochemistry: Enantiomerically pure variants (e.g., ’s R-configuration) are crucial for chiral drug intermediates, as seen in optically active amino alcohols .

Preparation Methods

Reduction of Cyanohydrins Derived from Trifluoromethyl Ketones

One of the classical and widely applied methods involves the synthesis of cyanohydrins from trifluoromethyl ketones, followed by reduction to the β-amino alcohol.

Step 1: Cyanohydrin Formation

Starting from α,α,α-trifluoroacetophenone (1b), treatment with trimethylsilyl cyanide (TMS-CN) in the presence of potassium cyanide (KCN) in tetrahydrofuran (THF) leads to the formation of the corresponding cyanohydrin intermediate (2b).Step 2: Reduction of Cyanohydrin

The cyanohydrin is then reduced using lithium aluminum hydride (LiAlH4) in ether to yield the racemic β-amino-α-trifluoromethyl alcohol (3b).Further Conversion

The free amino alcohol can be converted to its hydrochloride salt by treatment with hydrochloric acid in aqueous ethanol, facilitating isolation and purification.

This two-step protocol is efficient and has been successfully applied to various trifluoromethyl ketones, yielding the desired amino alcohols in good yield (Scheme 2 in).

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | TMS-CN, KCN, THF | Cyanohydrin intermediate (2b) | Not specified |

| 2 | LiAlH4, Ether | β-Amino-α-trifluoromethyl alcohol (3b) | ~75% (reported for similar compounds) |

Hydrogenolysis of Nitro Alcohols Derived from Henry Reaction

Another approach involves the Henry reaction (nitroaldol reaction) of trifluoromethyl ketones with nitromethane, followed by catalytic hydrogenation.

Step 1: Henry Reaction

α,α,α-Trifluoroacetophenones react with nitromethane in the presence of catalytic amounts of potassium carbonate (K2CO3) or diethylamine to yield β-nitro alcohol intermediates.Step 2: Reduction

The β-nitro alcohols are then subjected to catalytic hydrogenation using Raney nickel or palladium on charcoal under elevated hydrogen pressure (e.g., 5 bar), reducing the nitro group to the amino group and producing the β-amino alcohol.Step 3: Formation of Hydrochloride Salt

The amino alcohol is converted to its hydrochloride salt by treatment with HCl in aqueous ethanol.

This method allows for the preparation of β-amino-α-trifluoromethyl alcohols with good yields and is amenable to various substituted trifluoromethyl ketones (Scheme 6 in).

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Nitromethane, K2CO3 or Et2NH (catalytic) | β-Nitro alcohol | Not specified |

| 2 | H2, Raney Ni or Pd/C, 5 bar | β-Amino alcohol | Good yields |

| 3 | HCl, EtOH/H2O | β-Amino alcohol hydrochloride | Quantitative |

Nucleophilic Trifluoromethylation of α-Amino Aldehydes Using (Trifluoromethyl)trimethylsilane

A modern and stereoselective approach involves the nucleophilic addition of the trifluoromethyl group to α-amino aldehydes.

Step 1: Preparation of α-Amino Aldehydes

α-Amino aldehydes are prepared typically by reduction of Weinreb amides derived from amino acids or amino acid derivatives.Step 2: Trifluoromethylation

The α-amino aldehydes are treated with (trifluoromethyl)trimethylsilane (TMS-CF3, Ruppert–Prakash reagent) in the presence of a fluoride ion catalyst such as tetrabutylammonium fluoride (TBAF). This reaction adds the trifluoromethyl group nucleophilically to the aldehyde carbonyl.Step 3: Acidic Hydrolysis

The intermediate silyl ether is hydrolyzed under acidic conditions to yield the β-amino-α-trifluoromethyl alcohol.Stereochemical Control

The reaction typically favors the anti diastereomer. For syn isomer formation, a two-step oxidation-reduction sequence (e.g., Swern oxidation followed by NaBH4 reduction) can be employed to invert stereochemistry.

This method is notable for its stereoselectivity and mild reaction conditions, yielding optically active amino alcohols, which can be converted to their hydrochloride salts (Scheme 21 in).

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Preparation of α-amino aldehyde | α-Amino aldehyde | Variable |

| 2 | TMS-CF3, TBAF, anhydrous ether solvents | β-Trifluoromethylated intermediate | 40–50% |

| 3 | Acidic hydrolysis (e.g., HCl) | β-Amino-α-trifluoromethyl alcohol | Moderate |

Ring Opening of Trifluoromethyloxiranes with Sodium Azide and Subsequent Reduction

A less common but effective method involves the ring opening of trifluoromethyloxiranes.

Step 1: Epoxide Ring Opening

Trifluoromethyloxirane derivatives are treated with sodium azide in ethanol in the presence of ammonium chloride, leading to azido alcohol intermediates.Step 2: Reduction

The azido group is reduced to the amino group either by catalytic hydrogenation (H2, Pd/C) or by chemical reduction (e.g., NaBH4).Step 3: Protection and Purification

The amino alcohols can be Boc-protected or converted directly to hydrochloride salts.

This method offers an alternative route to β-amino-α-trifluoromethyl alcohols with control over diastereomeric ratios depending on the sequence of reduction steps (Scheme 11 in).

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Cyanohydrin formation and reduction | TMS-CN/KCN; LiAlH4 in ether | Straightforward; good yields | ~75% | Racemic mixture; scalable |

| Henry reaction followed by hydrogenation | Nitromethane, K2CO3; H2, Raney Ni or Pd/C | Mild conditions; good yields | Good | Suitable for substituted ketones |

| Nucleophilic trifluoromethylation of α-amino aldehydes | TMS-CF3, TBAF; acidic hydrolysis | Stereoselective; optically active | 40–50% | Diastereoselectivity control |

| Ring opening of trifluoromethyloxiranes | NaN3, NH4Cl; reduction (H2/Pd or NaBH4) | Alternative route; stereocontrol | Moderate | Diastereomer ratio depends on conditions |

Research Findings and Considerations

The reduction of cyanohydrins and Henry reaction-based methods are well-established, providing reliable access to racemic β-amino-α-trifluoromethyl alcohols. These methods are beneficial for bulk synthesis but typically require further steps for enantiomeric resolution if optically pure compounds are desired.

The nucleophilic trifluoromethylation using TMS-CF3 is a powerful method for introducing the trifluoromethyl group with stereochemical control, especially when combined with α-amino aldehydes derived from chiral precursors. This approach is valuable for synthesizing enantiomerically enriched compounds.

The ring opening of trifluoromethyloxiranes offers a versatile alternative, with the possibility of controlling stereochemistry through the sequence of reduction and protection steps. This method is less common but useful for specific synthetic targets.

Conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in aqueous ethanol or biphasic media, facilitating isolation and purification of the amino alcohol.

Q & A

Q. How is this compound utilized in materials science?

- Polymer modification : Incorporate into fluorinated polyurethanes to enhance thermal stability (TGA shows 10% weight loss at 280°C) .

- MOF synthesis : Coordinate with Zn to create porous frameworks for gas storage (BET surface area ~1200 m/g) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.